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molecular formula C6H8N2O3 B8725463 1-Acetyldihydropyrimidine-2,4(1H,3H)-dione CAS No. 65179-43-3

1-Acetyldihydropyrimidine-2,4(1H,3H)-dione

Cat. No. B8725463
M. Wt: 156.14 g/mol
InChI Key: JJPFRISWCFKWMH-UHFFFAOYSA-N
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Patent
US04110242

Procedure details

57 gm (0.5 mol) of 5,6-dihydrouracil and 817 gm (8 mols) of acetic acid anhydride were heated to boiling for ten hours after adding 2 ml of concentrated sulfuric acid thereto. The acetic acid produced was continuously distilled off by means of a fractionating column. After the acylation reaction had been completed, the surplus acetic acid anhydride was distilled off in vacuo (15 Torr) and the residue was recrystallized from isopropanol. The product obtained had a melting point of 191° to 193° C, and the elementary analysis resulted in the following values:
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
817 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:8][CH2:7][C:5](=[O:6])[NH:4][C:2]1=[O:3].[C:9](OC(=O)C)(=[O:11])[CH3:10].S(=O)(=O)(O)O>C(O)(=O)C>[C:9]([N:1]1[CH2:8][CH2:7][C:5](=[O:6])[NH:4][C:2]1=[O:3])(=[O:11])[CH3:10]

Inputs

Step One
Name
Quantity
57 g
Type
reactant
Smiles
N1C(=O)NC(=O)CC1
Name
Quantity
817 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to boiling for ten hours
DISTILLATION
Type
DISTILLATION
Details
was continuously distilled off by means of a fractionating column
CUSTOM
Type
CUSTOM
Details
After the acylation reaction
DISTILLATION
Type
DISTILLATION
Details
the surplus acetic acid anhydride was distilled off in vacuo (15 Torr)
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from isopropanol
CUSTOM
Type
CUSTOM
Details
The product obtained
CUSTOM
Type
CUSTOM
Details
the elementary analysis resulted in the following values

Outcomes

Product
Name
Type
Smiles
C(C)(=O)N1C(=O)NC(=O)CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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